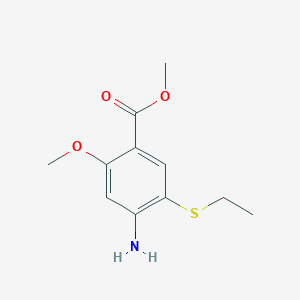

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Description

Contextualizing Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate within Contemporary Organic Synthesis Research

Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is a highly functionalized aromatic compound characterized by a complex substitution pattern on the benzene (B151609) ring. chemicalbook.com The molecule integrates four distinct functional groups: a methyl ester, a methoxy (B1213986) group, a primary amino group, and an ethylthio (thioether) group. This specific arrangement of electron-donating (amino, methoxy, ethylthio) and electron-withdrawing (methyl ester) groups makes it a molecule of significant interest in contemporary organic synthesis.

The presence of multiple reactive sites—the nucleophilic amino group, the oxidizable thioether, and the ester group which can be hydrolyzed or amidated—positions this compound as a versatile intermediate. google.com Research into such polysubstituted aromatics is driven by the need for sophisticated molecular scaffolds in drug discovery and the development of novel functional materials, such as liquid crystals. tandfonline.com The synthesis of such specifically substituted patterns is a key challenge and a measure of the precision of modern synthetic methodologies. nsf.gov

Research Gaps and Novelty in Functionalized Aromatic Ester Chemistry

Despite the importance of substituted benzoates, significant research gaps persist, particularly concerning the efficient and regioselective synthesis of complex substitution patterns. A primary challenge in aromatic chemistry is controlling the precise location of incoming functional groups on a pre-substituted ring, a concept central to the field of C-H functionalization. acs.org While numerous methods exist for synthesizing benzoates, many are not suitable for creating molecules with dense and varied functionalization due to issues with chemoselectivity and harsh reaction conditions. mdpi.com

The novelty in this area of chemistry often lies in the development of new catalytic systems or reaction pathways that can overcome these limitations. nsf.govmdpi.com For instance, the development of solid acid catalysts for esterification reactions aims to create more environmentally friendly and reusable processes. mdpi.com The specific synthetic route to Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is not widely documented in prominent scientific literature, representing a distinct research gap. The development of a robust and high-yielding synthesis for this compound would be a novel contribution, particularly if it showcased a new method for the selective introduction of a thioether group adjacent to an amino group on a complex aromatic core.

Scope and Objectives of Academic Investigation into Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

A focused academic investigation of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate would be structured around several key objectives. The primary goal would be to develop a novel, efficient, and scalable synthetic pathway to the compound. This would involve exploring various synthetic strategies, potentially adapting methodologies used for structurally similar compounds, such as those involving the halogenation of a precursor followed by nucleophilic substitution with an appropriate sulfur-based reagent. google.com

A second crucial objective would be the complete structural and physicochemical characterization of the molecule. This would involve the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm its structure and purity unequivocally. nih.govsynthinkchemicals.com

Finally, the investigation would aim to explore the synthetic utility of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate as a chemical building block. This would involve systematically studying the reactivity of its distinct functional groups. Key research questions would include:

Can the amino group be selectively diazotized and converted into other functionalities?

Can the ethylthio group be oxidized to the corresponding sulfoxide (B87167) or sulfone to modulate the electronic properties of the ring?

Can the methyl ester be hydrolyzed to the carboxylic acid or converted to amides to build more complex molecular architectures?

Successfully addressing these objectives would not only fill the current knowledge gap regarding this specific compound but also contribute valuable insights into the broader field of functionalized aromatic ester chemistry.

Data Tables

Table 1: Chemical Identity of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

| Identifier | Value |

|---|---|

| Chemical Name | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate |

| CAS Number | 1119455-01-4 chemicalbook.com |

| Molecular Formula | C₁₁H₁₅NO₃S |

| Molecular Weight | 241.31 g/mol chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-5-ethylsulfanyl-2-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-4-16-10-5-7(11(13)15-3)9(14-2)6-8(10)12/h5-6H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBWZSGIHPCZBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C=C(C(=C1)C(=O)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401248374 | |

| Record name | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119455-01-4 | |

| Record name | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119455-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401248374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1119455-01-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Retrosynthetic Analysis and Strategic Disconnections for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. libretexts.org For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, the key challenge lies in the precise installation of four different substituents on the benzene (B151609) ring with the correct regiochemistry. The directing effects of the substituents—amino (strong activator, ortho-, para-directing), ethylthio (activator, ortho-, para-directing), methoxy (B1213986) (strong activator, ortho-, para-directing), and methoxycarbonyl (deactivator, meta-directing)—must be carefully considered. byjus.com

A plausible retrosynthetic disconnection strategy for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate would involve a series of functional group interconversions and introductions. A primary disconnection could be the formation of the ethylthio group, potentially via the introduction of a sulfur electrophile or a nucleophilic aromatic substitution. Another key disconnection would be the formation of the amino group, which is often introduced late in a synthesis via the reduction of a nitro group to avoid its deactivation in certain reactions. The ester and methoxy groups could be envisioned as being present in an earlier precursor.

Convergent and Divergent Synthetic Routes

The synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate can be approached through both convergent and divergent strategies.

In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of related compounds. wikipedia.org In the context of this specific molecule, a divergent approach could start with a simpler substituted benzene and systematically introduce the remaining functional groups. This approach is particularly useful for structure-activity relationship studies where analogues of the target molecule are desired.

| Synthetic Strategy | Description | Advantages |

| Convergent | Synthesis of complex fragments separately, followed by their assembly. researchgate.net | Higher overall yields, easier purification of intermediates. |

| Divergent | Stepwise elaboration of a common starting material to generate multiple products. wikipedia.org | Efficient for creating a library of related compounds. |

Regioselective Functionalization Strategies for Polysubstituted Benzenes

The regioselective functionalization of the benzene ring is paramount in the synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. The order of introduction of the substituents is critical to achieving the desired substitution pattern. The interplay of the electronic and steric effects of the groups already present on the ring dictates the position of subsequent substitutions. youtube.com

For instance, starting with a 2-methoxybenzoic acid derivative, the introduction of the amino group (or its nitro precursor) would be directed by the methoxy and carboxyl groups. Subsequent introduction of the ethylthio group would then be influenced by the combined directing effects of the existing substituents. The strongly activating and ortho, para-directing nature of the amino and methoxy groups would need to be carefully managed to achieve the desired regioselectivity. byjus.com Protecting group strategies are often employed to temporarily mask the reactivity of certain functional groups and to control regioselectivity.

Precursor Design and Derivatization for Complex Aromatic Systems

The design of suitable precursors is a critical aspect of the synthesis. These precursors must not only contain the necessary functional groups in a latent or protected form but also possess the appropriate reactivity for subsequent transformations.

Amine Functionalization Techniques

The amino group in the target molecule is a key functionality. A common and effective method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group. libretexts.org

Nitration: This is typically achieved using a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration is governed by the existing substituents on the benzene ring.

Reduction of the Nitro Group: A variety of reducing agents can be employed for this transformation, including metal catalysts such as palladium on carbon (Pd/C) with hydrogen gas, or metals in acidic media like tin (Sn) or iron (Fe) in hydrochloric acid.

Another approach could involve nucleophilic aromatic substitution on a suitably activated precursor, although this is less common for the direct introduction of an amino group.

Thioether Formation via Nucleophilic Aromatic Substitution or Electrophilic Sulfenylation

The introduction of the ethylthio group can be accomplished through several methods.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a nucleophilic sulfur species, such as sodium ethanethiolate, with an aromatic ring that is activated towards nucleophilic attack. bohrium.com This typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group (such as a halogen) on the aromatic ring. nih.gov

Electrophilic Sulfenylation: This approach involves the reaction of an electron-rich aromatic ring with an electrophilic sulfur reagent. researchgate.net Reagents such as N-(ethylthio)phthalimide or ethylsulfenyl chloride can be used to introduce the ethylthio group. The regioselectivity of this reaction is directed by the activating groups already present on the ring.

| Method for Thioether Formation | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | Sodium ethanethiolate, activated aryl halide bohrium.com | Requires an electron-deficient aromatic ring. |

| Electrophilic Sulfenylation | N-(ethylthio)phthalimide, ethylsulfenyl chloride researchgate.net | Suitable for electron-rich aromatic rings. |

Esterification and Etherification Protocols in Benzoate (B1203000) Synthesis

The methyl ester and methoxy groups are also integral parts of the target molecule.

Esterification: The methyl ester can be formed by the esterification of the corresponding benzoic acid. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (like sulfuric acid), is a classic and effective method. usm.my Alternatively, reaction with diazomethane (B1218177) or the use of coupling agents can also be employed.

Etherification: The methoxy group is typically introduced via an etherification reaction. The Williamson ether synthesis, involving the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate, is a widely used method. core.ac.uk For a precursor already containing a hydroxyl group, this would be a straightforward transformation.

Optimization of Reaction Conditions and Process Efficiency

The introduction of the amine and thioether functionalities onto the aromatic ring are critical steps in the synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. The methoxy group is typically present on the starting precursor. Modern synthetic chemistry relies heavily on catalytic methods to achieve these transformations with high efficiency and selectivity.

For the C-N bond formation (amination), palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are among the most powerful methods available for coupling aryl halides with amines. nih.govcolab.wsresearchgate.net These reactions typically employ a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, DavePhos) and a base. researchgate.net Nickel-catalyzed aminations have also emerged as a cost-effective alternative, capable of coupling aryl chlorides and bromides with primary aliphatic amines. nih.gov Copper-catalyzed systems, often utilizing ligands like N¹,N²-diarylbenzene-1,2-diamines, provide another effective route, particularly for base-sensitive substrates. nih.gov The choice of catalyst and ligand is crucial and is often tailored to the specific substrates to achieve optimal reactivity and avoid side reactions. acs.org

The formation of the C-S bond to introduce the ethylthio group is commonly achieved through transition-metal-catalyzed thioetherification. Copper-catalyzed C-S coupling reactions are particularly prevalent, offering an efficient method for reacting aryl halides with thiols or their corresponding thiolates. researchgate.net These systems can be sensitive to thiol poisoning, which has led to the development of robust single-atom copper catalysts that exhibit excellent resistance and recyclability. whiterose.ac.uk Palladium catalysis is also widely used for C-S bond formation. researchgate.net Recent advancements have focused on developing metal-free approaches, which offer environmental benefits by avoiding residual metal contamination. researchgate.net These methods often proceed via direct C-H bond functionalization or photochemical activation. rsc.org A plausible synthetic route for a closely related compound involves the halogenation of a 2-methoxy-4-acetylamino-benzoate precursor, followed by a copper-catalyzed condensation with a sulfur nucleophile, and subsequent deacetylation. google.com

Table 1: Comparison of Catalytic Systems for C-N Coupling of 4-Bromoanisole and Morpholine

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI (5) | L8 (10) | NaOTMS | DMSO | 24 | 95 | nih.gov |

| Pd(OAc)₂ (2) | tBuDavePhos (4) | NaOtBu | Toluene | 100 | 98 | researchgate.net |

| NiCl₂(dppe) (5) | (none) | NaOtBu | Dioxane | 100 | 85 | nih.gov |

| Pd₂(dba)₃ (1) | IPr·HCl (2) | KOtBu | Dioxane | 80 | 92 | acs.org |

The choice of solvent plays a critical, non-passive role in the synthesis, significantly influencing reaction rates and, in some cases, the mechanistic pathway. nih.gov For the key C-N and C-S bond-forming steps, which often proceed via nucleophilic aromatic substitution (SₙAr) or related catalytic cycles, solvent polarity and hydrogen-bonding capabilities are paramount.

In SₙAr reactions, the mechanism typically involves the formation of a charged, non-aromatic intermediate (a Meisenheimer complex). nih.gov The rate of reaction is highly dependent on the solvent's ability to stabilize this intermediate and the transition states leading to it. Kinetic studies on analogous reactions have shown that polar aprotic solvents like Dimethyl Sulfoxide (B87167) (DMSO) and N,N-Dimethylformamide (DMF) often accelerate these reactions. nih.govrsc.org This is because they can effectively solvate the charged intermediates without strongly hydrogen-bonding with the nucleophile, which would decrease its reactivity.

The effect of solvent mixtures, such as methanol-DMSO, on reaction kinetics can be complex. Studies have shown that rate constants can increase with the proportion of DMSO, which is attributed to preferential solvation of the transition state. nih.gov Quantitative analysis of solvent effects often involves correlation with solvent parameters like the Dimroth-Reichardt ET(30) value, which provides a measure of solvent polarity. rsc.orgrsc.org For many aprotic solvents, a linear relationship can be observed between the logarithm of the rate constant and the ET(30) parameter, demonstrating the profound influence of the solvent environment on the reaction's energy barrier. rsc.org

Table 2: Effect of Solvent on Second-Order Rate Constants (k₂) for a Model SₙAr Reaction

| Solvent | Dielectric Constant (ε) | Rate Constant, k₂ (L mol⁻¹ s⁻¹) | Relative Rate | Reference |

|---|---|---|---|---|

| Toluene | 2.4 | 0.015 | 1 | rsc.org |

| Ethyl Acetate | 6.0 | 0.28 | 19 | rsc.org |

| Acetone | 20.7 | 1.17 | 78 | rsc.org |

| Acetonitrile | 37.5 | 3.10 | 207 | rsc.org |

| Nitromethane | 35.9 | 4.08 | 272 | rsc.org |

The modern synthesis of pharmaceutical intermediates like Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. nih.gov These principles advocate for the design of syntheses that are safe, energy-efficient, and minimize waste generation. nih.govrasayanjournal.co.in

Key green chemistry considerations applicable to this synthesis include:

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. nih.gov The use of catalytic reactions, rather than stoichiometric reagents, is a cornerstone of this principle, as catalysts are used in small amounts and can be recycled. researchgate.net

Use of Safer Solvents : Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, ethanol, or supercritical fluids, or minimizing solvent use altogether through solvent-free reaction conditions. rasayanjournal.co.in

Energy Efficiency : Synthetic methods should be designed for ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov The development of highly active catalysts that operate under mild conditions is a key research goal. researchgate.net

Reduce Derivatives : Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they add steps to the synthesis and generate additional waste. nih.gov For example, a synthetic route that proceeds directly on a substrate with a free amino group is preferable to one requiring protection (e.g., as an acetamide) and subsequent deprotection.

By incorporating these principles, for example, through the use of a recyclable heterogeneous catalyst in an environmentally benign solvent like ethanol, the synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate can be made more sustainable and economically viable. researchgate.net

In-Depth Mechanistic Elucidation of Key Synthetic Steps

A thorough understanding of the reaction mechanism is essential for rational process optimization and troubleshooting. For the synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, this involves identifying key reaction intermediates and analyzing the energy profiles of the transition states for the C-N and C-S bond-forming reactions.

The identification of transient intermediates provides a snapshot of the reaction pathway. In palladium-catalyzed amination cycles, several key intermediates are involved. The cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II)-aryl-halide intermediate. nih.govcolab.ws Subsequent reaction with an amine or its corresponding amide leads to a palladium-amide complex. The final product is then formed via reductive elimination, regenerating the Pd(0) catalyst. colab.ws Spectroscopic techniques, such as ³¹P NMR, can be used to monitor the reaction and identify the catalyst's resting state, which in some nickel-catalyzed systems has been identified as a Ni(0)-nitrile complex. nih.gov

Transition state analysis provides insight into the energy barriers of a reaction, which ultimately determine its rate. This analysis is often performed using computational methods, such as Density Functional Theory (DFT), to calculate the energy profile of the entire reaction pathway. whiterose.ac.uk

In a typical catalytic cross-coupling cycle, the steps with the highest energy barriers (rate-determining steps) are often the oxidative addition or the reductive elimination. The energy profile maps the relative energies of the reactants, intermediates, transition states, and products. For example, DFT calculations for a copper single-atom catalyzed C-S coupling reaction can elucidate the adsorption energies of the reactants onto the catalyst surface and the energy barriers for C-S bond formation and product release. whiterose.ac.uk

Table 3: Representative Computed Energy Profile for a Catalytic Reaction Step

| Species | Description | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Reactants | Separated Catalyst + Substrates | 0.0 | researchgate.net |

| Intermediate 1 | Substrate-Catalyst Complex | -5.2 | researchgate.net |

| Transition State 1 (TS1) | Migratory Insertion Step | +15.8 | researchgate.net |

| Intermediate 2 | Post-Insertion Complex | -11.4 | researchgate.net |

| Products | Separated Catalyst + Product | -20.1 | researchgate.net |

Kinetic Isotope Effects (KIE) for Rate-Determining Step Analysis

The Kinetic Isotope Effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms by determining the rate-determining step. This is achieved by measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. For the synthesis of aromatic compounds like Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, KIE studies, particularly deuterium (B1214612) KIE (kH/kD), can provide critical insights into the transition state of the rate-limiting step.

The synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate likely proceeds through an electrophilic aromatic substitution (EAS) mechanism, where an ethylthio group is introduced onto the substituted aniline (B41778) precursor. The generalized mechanism for EAS involves two principal steps:

Formation of the σ-complex (arenium ion): The aromatic ring acts as a nucleophile, attacking the electrophile (in this case, a source of 'EtS+'). This step disrupts the aromaticity of the ring and is typically the slow, rate-determining step. masterorganicchemistry.comquora.commsu.edulibretexts.org

Deprotonation: A base removes a proton (or deuteron) from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. This step is generally fast. masterorganicchemistry.commsu.edulibretexts.org

The magnitude of the primary KIE depends on whether the carbon-hydrogen (C-H) bond is broken in the rate-determining step. If the C-H bond is broken during or before the rate-determining step, a significant primary KIE (typically kH/kD > 2) is observed. Conversely, if the C-H bond is broken in a fast step after the rate-determining step, the KIE will be negligible (kH/kD ≈ 1). youtube.com

In the context of the synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, a KIE study would involve comparing the rate of sulfenylation of the precursor with the rate of the same reaction using a precursor that is deuterated at the position of substitution (the 5-position).

Hypothetical Kinetic Isotope Effect Data for the Synthesis of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

| Scenario | Rate-Determining Step | Expected kH/kD Value | Mechanistic Interpretation |

| 1 | Formation of the σ-complex | ~ 1 | The C-H bond is not broken in the rate-determining step. The attack of the electrophile on the aromatic ring is the slowest step. This is the most common scenario for EAS reactions. masterorganicchemistry.commsu.edu |

| 2 | Deprotonation of the σ-complex | > 2 | The removal of the proton is the slowest step. This would indicate that the initial electrophilic attack is rapid and reversible, and the subsequent proton loss to restore aromaticity is the kinetic bottleneck. This is less common but has been observed in some EAS reactions like sulfonation. researchgate.net |

| 3 | Both steps partially rate-determining | 1 < kH/kD < 2 | The transition states for both the formation of the σ-complex and its deprotonation are of comparable energy. A KIE value of 2.0 was observed in the reaction of aniline with 4,6-dinitrobenzofuroxan, suggesting that bond formation is largely, but not solely, rate-determining. cdnsciencepub.comcdnsciencepub.com |

Detailed Research Findings

For a highly activated, polysubstituted benzene ring, such as the precursor to Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, the initial attack by a relatively weak electrophile might be fast and reversible. In such a scenario, the deprotonation step could become partially or fully rate-determining, leading to a significant KIE. A detailed kinetic study involving deuterated substrates would be necessary to definitively establish the rate-determining step for the synthesis of this specific compound.

Theoretical and Computational Chemistry: Probing the Electronic and Structural Landscape

Quantum Chemical Calculations of Molecular Structure and Conformation

No specific DFT studies on the ground state geometry of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate were found in the available literature. Such a study would typically provide optimized bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional representation of the molecule.

A conformational analysis through PES mapping for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate has not been reported. This type of analysis is essential for identifying the most stable conformations of the molecule by examining the energy changes associated with the rotation of its flexible bonds.

There are no available computational predictions of the vibrational frequencies for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. These theoretical calculations are used to interpret experimental infrared and Raman spectra, assigning specific vibrational modes to the observed absorption bands.

Electronic Structure and Reactivity Descriptors

Specific FMO analysis, including the calculation of HOMO-LUMO energies and the resulting energy gap for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, is not present in the searched literature. This analysis is fundamental for predicting the chemical reactivity and electronic transitions of a molecule.

Detailed electrostatic potential maps and Mulliken charge distribution analyses for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate are not available. These computational tools are used to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack.

Global and Local Reactivity Indices (e.g., Fukui functions)

Conceptual Density Functional Theory (DFT) is a powerful framework for quantifying chemical reactivity. Global and local reactivity indices, derived from this theory, help predict the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. Fukui functions, in particular, are instrumental in identifying these local sites of reactivity. semanticscholar.orgsemanticscholar.org

The Fukui function, ƒ(r), measures the change in electron density at a specific point r when the total number of electrons in the system changes. faccts.de For practical applications, condensed Fukui functions are calculated for each atomic site. There are three main types:

ƒ+ for nucleophilic attack (reactivity towards an electron donor).

ƒ- for electrophilic attack (reactivity towards an electron acceptor).

ƒ0 for radical attack.

These indices are typically calculated using a finite difference approximation, requiring single-point energy calculations on the neutral (N), cationic (N-1), and anionic (N+1) forms of the molecule. youtube.com The atom with the highest value for a particular Fukui function is predicted to be the most reactive site for that type of attack.

For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, the amino (-NH2), methoxy (B1213986) (-OCH3), and ethylthio (-SCH2CH3) groups are electron-donating, activating the aromatic ring towards electrophilic substitution. Conversely, the carbonyl carbon of the methyl ester group is an electron-deficient center, making it a prime target for nucleophilic attack. DFT calculations would quantify these qualitative predictions. A hypothetical table of condensed Fukui function values, calculated using the B3LYP functional, is presented below to illustrate the expected reactivity patterns.

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) | ƒ0 (Radical Attack) |

|---|---|---|---|

| C(1) (Ester) | 0.215 | 0.011 | 0.113 |

| O(Carbonyl) | 0.098 | 0.045 | 0.072 |

| C(3) | 0.021 | 0.105 | 0.063 |

| C(6) | 0.019 | 0.142 | 0.081 |

| N(Amino) | 0.035 | 0.128 | 0.082 |

| S(Thioether) | 0.051 | 0.099 | 0.075 |

Note: The data presented is hypothetical and serves to illustrate the principles of Fukui function analysis. The highest values in each category (bolded) indicate the most probable sites for the respective attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, solvent interactions, and dynamic processes that are often inaccessible to static computational models. researchgate.netrsc.org

The surrounding solvent environment can significantly influence the conformational preferences and dynamic behavior of a solute molecule. openrepository.comrsc.org For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, the flexibility of the ethylthio, methoxy, and methyl ester substituents means that the molecule can adopt various low-energy conformations.

MD simulations in different explicit solvents (e.g., water, methanol (B129727), chloroform) can reveal how solvent polarity and hydrogen-bonding capacity affect its structure. In polar protic solvents like water, it is expected that solvent molecules would form specific hydrogen bonds with the amino group (as a donor) and the carbonyl and methoxy oxygens (as acceptors). These interactions would stabilize certain conformations and restrict the rotational freedom of the substituent groups. Analysis of simulation trajectories, such as radial distribution functions (RDFs) and dihedral angle distributions, would provide quantitative data on these solvent-solute interactions and their impact on molecular structure. openrepository.com

Beyond solvent interactions, MD simulations can also probe the interactions between solute molecules themselves, which can lead to aggregation or self-assembly. For the target compound, several types of intermolecular forces are at play:

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the ester and ether oxygens can act as acceptors, leading to the formation of dimers or larger clusters.

π-π Stacking: The aromatic rings can interact via stacking, a common phenomenon in substituted benzenes.

Simulations of multiple solute molecules in a solvent box can be used to study the propensity for aggregation. By calculating the potential of mean force (PMF) along the distance coordinate between the centers of mass of two molecules, the thermodynamic stability of the dimer state relative to the separated monomers can be determined. This provides insight into whether the compound is likely to remain solvated as individual molecules or aggregate in solution.

Computational Prediction of Spectroscopic Properties (Advanced)

Computational chemistry offers highly accurate methods for predicting spectroscopic properties, which are crucial for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. DFT calculations have become a reliable tool for predicting ¹H and ¹³C NMR chemical shifts. wisc.eduresearchgate.net The standard methodology involves:

Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-31G(d)). wisc.edu

Performing a NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method to obtain the absolute isotropic shielding values for each nucleus. acs.org

Referencing these values to the calculated shielding of a standard compound, typically Tetramethylsilane (TMS), to yield the chemical shifts (δ).

For flexible molecules like Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, it is crucial to account for conformational isomerism. Multiple low-energy conformers, differing in the orientation of the substituents, may coexist in solution. The observed NMR spectrum is a population-weighted average of the spectra of these individual conformers. A robust computational approach involves identifying all significant low-energy conformers, calculating their NMR chemical shifts individually, and then averaging these shifts based on their Boltzmann populations derived from their relative free energies. comporgchem.com This conformational averaging often leads to a much better agreement between theoretical and experimental spectra.

| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) |

|---|---|---|

| -COOCH₃ (Carbonyl C) | 166.5 | - |

| -COOCH₃ (Methyl H) | - | 3.85 |

| Ar-OCH₃ (Methoxy C) | 56.2 | - |

| Ar-OCH₃ (Methoxy H) | - | 3.90 |

| Ar-NH₂ (C4) | 148.1 | - |

| Ar-NH₂ (Amino H) | - | 4.50 |

| -SCH₂CH₃ (Methylene C) | 28.5 | - |

| -SCH₂CH₃ (Methylene H) | - | 2.80 |

| -SCH₂CH₃ (Methyl C) | 15.3 | - |

| -SCH₂CH₃ (Methyl H) | - | 1.30 |

Note: The data is hypothetical, based on typical chemical shifts for these functional groups, and represents the output of a Boltzmann-averaged conformational analysis.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for modeling the electronic absorption spectra (UV-Vis) of medium-to-large organic molecules. researchgate.netmdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org

For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted aromatic system. The presence of strong electron-donating groups (amino, methoxy, ethylthio) is predicted to cause a significant bathochromic (red) shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609).

To accurately model the spectrum, it is essential to include solvent effects, which are typically handled using a Polarizable Continuum Model (PCM). academie-sciences.fracademie-sciences.fr The calculation provides a list of electronic transitions, their energies (which can be converted to wavelengths), and their intensities. Analysis of the molecular orbitals involved in the dominant transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) provides insight into the nature of the electronic excitation.

| Transition | λmax (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 345 | 0.251 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298 | 0.188 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 265 | 0.412 | HOMO → LUMO+1 (91%) |

Note: The presented data is a hypothetical result from a TD-DFT calculation in a solvent like ethanol, illustrating the expected electronic transitions.

Circular Dichroism (CD) Spectroscopy Predictions for Chiral Derivatives

A comprehensive search of scientific literature reveals a notable absence of published research specifically detailing the theoretical or experimental Circular Dichroism (CD) spectroscopy of chiral derivatives of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. CD spectroscopy is a powerful technique for investigating the stereochemical properties of chiral molecules, providing critical insights into their three-dimensional structure. The lack of data for derivatives of this specific compound means that any discussion of their chiroptical properties must remain hypothetical at this time.

In principle, should chiral derivatives of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate be synthesized, theoretical predictions of their CD spectra would be an invaluable tool for characterizing their absolute configuration. This computational approach typically involves the calculation of the electronic transitions of a molecule and their corresponding rotatory strengths. By comparing the computationally predicted spectrum with an experimentally obtained spectrum, the absolute configuration of the synthesized compound can be determined.

The process for such a theoretical investigation would involve several key steps:

Conformational Search: The first step would be to perform a thorough conformational search for the chiral derivative to identify all low-energy conformers.

Geometry Optimization and Frequency Calculation: Each identified conformer would then be optimized at a suitable level of theory, followed by frequency calculations to confirm that they are true minima on the potential energy surface.

Excited State Calculations: Time-dependent density functional theory (TD-DFT) is a commonly employed method for calculating the excitation energies and rotatory strengths of the electronic transitions.

Spectral Simulation: The calculated rotatory strengths are then used to simulate the CD spectrum, which can be compared with experimental data.

Hypothetical CD Spectroscopy Data

To illustrate the type of data that would be generated from such a study, a hypothetical data table for a chiral derivative of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is presented below. It is crucial to emphasize that this data is purely illustrative and not based on actual experimental or computational results.

| Transition Number | Wavelength (nm) | Rotatory Strength (R) in 10⁻⁴⁰ cgs |

| 1 | 320 | +15.2 |

| 2 | 285 | -25.8 |

| 3 | 250 | +10.5 |

| 4 | 220 | -5.3 |

In this hypothetical table, the sign of the rotatory strength indicates the direction of the Cotton effect, which is a characteristic feature of CD spectra. A positive sign corresponds to a positive Cotton effect, while a negative sign indicates a negative Cotton effect. The wavelength at which each transition occurs provides information about the electronic structure of the molecule.

The successful application of this methodology would provide a powerful means to elucidate the stereochemistry of novel chiral derivatives of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, a critical aspect for their potential application in various fields of chemistry. However, until such research is undertaken, the chiroptical properties of these compounds remain an open area for investigation.

Advanced Spectroscopic and Crystallographic Probes for Structural Elucidation and Mechanistic Insight

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds like Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

To fully assign the proton (¹H) and carbon (¹³C) signals of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate and to establish its detailed molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For instance, it would be used to confirm the ethyl group by showing the correlation between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethylthio substituent.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is essential for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For the target molecule, each protonated carbon would show a cross-peak with its corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key technique for piecing together the molecular skeleton by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, HMBC would be critical for establishing the substitution pattern on the benzene (B151609) ring. For example, correlations would be expected between the methoxy (B1213986) protons and the C2 carbon of the ring, and between the aromatic protons and the carbonyl carbon of the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is invaluable for determining stereochemistry and conformation. For this molecule, NOESY could reveal the spatial proximity between the methoxy group protons and the aromatic proton at C3, or between the ethylthio group protons and the aromatic proton at C6, providing insights into the preferred orientation of the substituents.

A hypothetical table of expected NMR correlations is presented below to illustrate the application of these techniques.

| Technique | Correlating Nuclei | Expected Key Correlations for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate |

| COSY | ¹H - ¹H | Correlation between -S-CH₂ -CH₃ and -S-CH₂-CH₃ protons. |

| HSQC | ¹H - ¹³C (Direct) | Correlations for all protonated carbons: aromatic C-H, -OCH₃, -COOCH₃, -S-CH₂-CH₃. |

| HMBC | ¹H - ¹³C (Long-Range) | Aromatic H to carbonyl C=O; Methoxy (-OCH₃) H to aromatic C2; Ester (-COOCH₃) H to carbonyl C=O. |

| NOESY | ¹H - ¹H (Through Space) | Spatial proximity between methoxy protons and the aromatic proton at C3. |

Substituents on the benzene ring, particularly the methoxy and ethylthio groups, may exhibit restricted rotation, leading to conformational isomers. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to investigate these exchange processes. By analyzing changes in the line shape of NMR signals with temperature, it is possible to determine the energy barriers and rates of conformational interchange, providing valuable thermodynamic and kinetic information about the molecule's flexibility.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in the solid phase. For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, ssNMR would be particularly useful for studying polymorphism—the ability of the compound to exist in different crystal forms. Different polymorphs can have distinct physical properties, and ssNMR can identify and characterize these forms. Furthermore, if this molecule were to be studied in the context of its interaction with a biological target or a material surface, ssNMR could provide insights into the binding mode and intermolecular interactions in the solid state.

Advanced Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds. These methods are excellent for identifying functional groups and probing intermolecular interactions.

For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, characteristic vibrational modes would include:

N-H stretching vibrations from the amino group.

C-H stretching from the aromatic ring and the alkyl groups.

A strong C=O stretching from the ester carbonyl group.

C-O stretching from the ester and methoxy groups.

C-S stretching from the ethylthio group.

Aromatic ring vibrations.

The table below summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Ester (C=O) | Stretch | 1700 - 1730 |

| Aromatic (C=C) | Stretch | 1500 - 1600 |

| Ether (C-O) | Stretch | 1200 - 1300 |

| Thioether (C-S) | Stretch | 600 - 800 |

Modern IR techniques facilitate the analysis of solid and liquid samples with minimal preparation.

ATR-FTIR: Attenuated Total Reflectance is a widely used technique where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a short distance into the sample. This makes ATR ideal for obtaining high-quality spectra of solid powders or films of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate without the need for sample dilution.

DRIFT: Diffuse Reflectance Infrared Fourier Transform Spectroscopy is particularly suited for powdered solid samples. It involves irradiating the sample with an IR beam and collecting the diffusely scattered light. DRIFT is highly sensitive and is an excellent method for analyzing bulk powder samples of the title compound.

Raman spectroscopy is complementary to IR spectroscopy. While IR is based on the absorption of light, Raman is a scattering technique. A significant enhancement of the Raman signal can be achieved when a molecule is adsorbed onto or is in close proximity to a nanostructured metallic surface (typically silver or gold). This phenomenon is known as Surface-Enhanced Raman Spectroscopy (SERS). If studying the interaction of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate with a metallic surface or nanoparticle system, SERS would be an invaluable tool. It could provide detailed information on the orientation of the molecule on the surface and which functional groups (e.g., the amino or thioether group) are involved in the adsorption process.

An article on "Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate" focusing on the requested advanced spectroscopic and crystallographic probes cannot be generated. A thorough search of scientific literature and chemical databases reveals a lack of specific published data for this particular compound corresponding to the detailed outline provided.

The required information for the sections and subsections below is not available in the public domain for "Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate":

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure and Intermolecular Interactions:A search of crystallographic databases yielded no results for this compound.

Powder X-ray Diffraction for Polymorphism and Phase Transitions:There are no published powder X-ray diffraction patterns available to assess the polymorphism or phase transitions of this material.

Due to the absence of detailed research findings and the corresponding data, it is not possible to construct the requested scientific article with the specified content, including data tables, while adhering to the strict outline and content inclusions.

Electronic and Photoelectron Spectroscopy for Electronic Structure and Redox Properties

The electronic structure and redox behavior of a molecule are fundamental to understanding its reactivity and potential applications. Techniques such as UV-Vis, fluorescence, and X-ray photoelectron spectroscopy are powerful tools for probing these properties. However, specific data for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is not present in the current body of scientific literature.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light absorbed are characteristic of the types of electronic transitions possible in the molecule. For aromatic compounds like Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, these transitions are typically π → π* (from a pi bonding to a pi anti-bonding orbital) and n → π* (from a non-bonding to a pi anti-bonding orbital).

The various functional groups on the benzene ring—the amino (-NH2), ethylthio (-SCH2CH3), methoxy (-OCH3), and methyl ester (-COOCH3) groups—are all expected to influence the absorption spectrum through their electronic donating or withdrawing effects, which alter the energy levels of the molecular orbitals. nist.govshimadzu.com The sulfur atom of the ethylthio group, with its lone pairs of electrons, can also play a significant role in the electronic properties. nih.govacs.org

Fluorescence spectroscopy complements UV-Vis absorption by measuring the light emitted when an electron in an excited state returns to the ground state. The emission spectrum is typically Stokes-shifted to longer wavelengths than the absorption spectrum. The fluorescence quantum yield and lifetime are important parameters that provide insight into the fate of the excited state.

Despite the utility of these techniques, no published studies were found that report the UV-Vis absorption or fluorescence spectra of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. Therefore, specific data on its electronic transitions, such as the maximum absorption wavelength (λmax) and emission characteristics, are not available.

Table 1: UV-Vis Absorption and Fluorescence Data for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

| Parameter | Value | Solvent |

| UV-Vis Absorption | ||

| λmax (nm) | Data not available | N/A |

| Molar Absorptivity (ε) | Data not available | N/A |

| Fluorescence Emission | ||

| λem (nm) | Data not available | N/A |

| Quantum Yield (ΦF) | Data not available | N/A |

| Lifetime (τ) | Data not available | N/A |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States (Surface Science Focus)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

For Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate (C11H15NO3S), an XPS analysis would be expected to show peaks corresponding to the core-level electrons of carbon (C 1s), nitrogen (N 1s), oxygen (O 1s), and sulfur (S 2p). The precise binding energies of these peaks provide information about the chemical environment and oxidation state of the atoms. For instance, the C 1s signal would be a composite of several peaks corresponding to the different types of carbon atoms in the molecule (e.g., aromatic C-C/C-H, C-N, C-O, C-S, and C=O). Similarly, the O 1s signal would have components from the methoxy and ester groups. The S 2p peak would be characteristic of a sulfide (B99878) linkage.

While XPS studies have been conducted on related molecules, such as polymorphs of para-aminobenzoic acid (PABA), to investigate the influence of the local environment on the nitrogen atom, no such data exists for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate. researchgate.net Such a study could provide valuable information, particularly in surface science applications where the orientation and chemical state of the molecule at an interface are of interest.

Table 2: Expected Core-Level Binding Energies for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate from XPS

| Element | Core Level | Expected Chemical States | Binding Energy (eV) |

| Carbon | C 1s | C-C, C-H, C-N, C-O, C-S, C=O | Data not available |

| Nitrogen | N 1s | C-NH2 | Data not available |

| Oxygen | O 1s | C-O-C, C=O | Data not available |

| Sulfur | S 2p | C-S-C | Data not available |

Mechanistic Chemical Biology Non Clinical/non Dosage Specificity and Advanced Chemical Reactivity

Investigation of Ligand-Metal Ion Coordination Chemistry

No published data is available.

Stoichiometry and Stability Constant Determination

No published data is available.

Spectroscopic Signatures of Complex Formation (e.g., UV-Vis, EPR)

No published data is available.

Mechanistic Pathways of Ligand Exchange

No published data is available.

Role in Supramolecular Assembly and Self-Organization

No published data is available.

Hydrogen Bonding Networks and π-Stacking Interactions

No published data is available.

Formation of Cocrystals and Inclusion Compounds

No published data is available.

Photochemical and Electrochemical Reactivity

The presence of multiple chromophores and redox-active functional groups within Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate—specifically the aminobenzoate and ethylthioether moieties—suggests a rich and complex photochemical and electrochemical behavior. While direct experimental data for this specific molecule is not extensively available in public literature, its reactivity can be inferred from studies on structurally related compounds.

Excited State Dynamics and Photophysical Properties

The photophysical properties of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate are primarily dictated by the aminobenzoate core, which is known to exhibit intramolecular charge transfer (ICT) upon photoexcitation. The electronic transitions are expected to be of a π-π* nature, localized on the benzene (B151609) ring, with significant contribution from the amino and methoxy (B1213986) groups as electron-donating functionalities and the ester group as an electron-withdrawing group.

Upon absorption of a photon, the molecule is promoted to an electronically excited state. The initial Franck-Condon state is expected to rapidly relax to a more stable, planar excited state. In polar solvents, it is probable that a twisted intramolecular charge transfer (TICT) state could be formed, where the amino group twists relative to the aromatic ring, leading to a highly polar excited state. This phenomenon is common in substituted anilines and aminobenzoates. The formation of such a TICT state would be characterized by a large Stokes shift and a high sensitivity of the emission wavelength to solvent polarity (solvatochromism).

The ethylthio group can also influence the excited state dynamics. The sulfur atom, with its lone pairs of electrons, can participate in charge transfer processes and may also facilitate intersystem crossing (ISC) to the triplet state due to the heavy-atom effect, potentially leading to phosphorescence at low temperatures.

Table 1: Anticipated Photophysical Properties of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate in Solvents of Varying Polarity

| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetonitrile) | Polar Protic Solvent (e.g., Methanol) |

| Absorption Max (λabs) | ~300-320 nm | ~310-330 nm | ~315-335 nm |

| Emission Max (λem) | ~350-380 nm | ~400-450 nm | ~420-480 nm |

| Stokes Shift | Moderate | Large | Very Large |

| Fluorescence Quantum Yield | Moderate to High | Low to Moderate | Low |

| Excited State Lifetime | Nanoseconds | Picoseconds to Nanoseconds | Picoseconds |

Note: The data in this table are hypothetical and are based on the known photophysical properties of structurally similar aminobenzoate and thioanisole (B89551) derivatives.

Redox Potentials and Electrochemical Oxidation/Reduction Mechanisms

The electrochemical behavior of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is expected to be characterized by both oxidation and reduction processes centered on its distinct functional groups.

Oxidation: The primary sites for oxidation are the amino group and the ethylthio group. The aniline (B41778) moiety is readily oxidized, typically in a one-electron process, to form a radical cation. The stability of this radical cation would be influenced by the electron-donating methoxy group and the electron-withdrawing ester group. The ethylthio group can also be oxidized, likely at a slightly higher potential than the amino group, to a sulfoxide (B87167) and then to a sulfone in subsequent, irreversible steps. The oxidation potential will be sensitive to the pH of the medium, especially concerning the proton-coupled electron transfer of the amino group.

Reduction: The ester functionality is the most likely site for reduction. The electrochemical reduction of benzoate (B1203000) esters typically occurs at negative potentials and involves the transfer of one or two electrons to form a radical anion or a dianion, respectively. This process is generally irreversible. The presence of the electron-donating amino and methoxy groups would make the reduction more difficult (i.e., occur at a more negative potential) compared to unsubstituted methyl benzoate.

Cyclic voltammetry would be an appropriate technique to probe these redox processes. A typical cyclic voltammogram in an aprotic solvent would likely show an irreversible oxidation wave for the amino group, another for the thioether, and an irreversible reduction wave for the ester group.

Table 2: Estimated Redox Potentials for Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate

| Process | Estimated Potential (vs. SCE) | Mechanism |

| Oxidation of Amino Group | +0.6 to +0.9 V | Irreversible, one-electron transfer to form a radical cation. |

| Oxidation of Ethylthio Group | +1.0 to +1.3 V | Irreversible, multi-electron processes leading to sulfoxide and sulfone. |

| Reduction of Ester Group | -1.8 to -2.2 V | Irreversible, one- or two-electron transfer to form a radical anion/dianion. |

Note: These potential values are estimates based on data for related aniline, thioanisole, and benzoate derivatives and can vary significantly with experimental conditions such as solvent, electrolyte, and pH.

Catalytic Applications in Organic Transformations (Compound as a Catalyst or Ligand)

The molecular architecture of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, featuring a primary amine, an ester, and a thioether, presents multiple opportunities for its application in catalysis, either as an organocatalyst or as a ligand for transition metal catalysis.

Organocatalysis via Amine or Ester Functionality

The primary amine group is a well-established functional handle for organocatalysis. It can participate in catalytic cycles through the formation of enamines or iminium ions. masterorganicchemistry.com

Enamine Catalysis: In the presence of a carbonyl compound (an aldehyde or a ketone), the primary amine of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate could reversibly form an enamine. This enamine is a potent nucleophile at its α-carbon and can react with various electrophiles, such as α,β-unsaturated carbonyls in Michael additions or with electrophilic halogenating agents. acs.org

Iminium Ion Catalysis: Alternatively, reaction of the amine with an α,β-unsaturated carbonyl compound can generate an iminium ion, which lowers the LUMO of the carbonyl system, activating it for nucleophilic attack. libretexts.org

The ester functionality, while less commonly employed in organocatalysis, can also play a role. It could potentially act as a Lewis basic site to activate substrates through hydrogen bonding or be involved in bifunctional catalysis in concert with the amine group. nih.govnih.gov For instance, the hydrolysis of 2-aminobenzoate (B8764639) esters can be catalyzed by the neighboring amine group through intramolecular general base catalysis. researchgate.net

Ligand Design for Transition Metal Catalysis (Focus on Mechanistic Role)

The presence of soft (sulfur) and borderline (nitrogen) donor atoms makes Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate a promising candidate for a bidentate ligand in transition metal catalysis. The thioether and the amino group can chelate to a metal center, forming a stable five-membered ring. This chelation can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity. researchgate.net

The thioether sulfur is a soft donor and has a strong affinity for soft, late transition metals such as palladium, platinum, rhodium, and iridium. sciprofiles.com In a catalytic cycle, the thioether can act as a hemilabile ligand, reversibly dissociating from the metal center to open up a coordination site for substrate binding and then re-coordinating to stabilize the metal complex in a subsequent step. researchgate.net This hemilability can be crucial for catalytic efficiency.

The amino group, being a stronger σ-donor, would likely remain coordinated throughout the catalytic cycle, providing a stable anchor for the metal. The electronic properties of the ligand, and consequently the coordinated metal center, can be modulated by the substituents on the aromatic ring. The electron-donating methoxy group would increase the electron density on the metal, which could be beneficial for oxidative addition steps in cross-coupling reactions.

Table 3: Potential Metal Complexes and Their Mechanistic Roles

| Metal Center | Potential Catalytic Reaction | Mechanistic Role of the Ligand |

| Palladium(II) | C-H Functionalization, Cross-coupling | The thioether ligand can promote C-H activation through a concerted metalation-deprotonation (CMD) pathway. princeton.edu The N,S-chelation can stabilize the active Pd(0) species in cross-coupling cycles. |

| Rhodium(I) | Hydroformylation, Hydrogenation | The electronic and steric properties of the ligand can control the regioselectivity and enantioselectivity (if a chiral variant were used). Hemilability of the thioether could facilitate substrate coordination. researchgate.net |

| Iridium(I) | C-H Borylation, Transfer Hydrogenation | The strong σ-donating character of the ligand system can support the oxidative addition of C-H or O-H bonds at the iridium center. |

Reaction Scope and Selectivity in Catalytic Cycles

The utility of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate as a catalyst or ligand would be determined by its performance across a range of substrates and its ability to control selectivity.

In organocatalysis , as an amine catalyst, its effectiveness would be benchmarked in reactions like asymmetric Michael additions, aldol (B89426) reactions, and Mannich reactions. The steric bulk provided by the ethylthio and methoxy groups ortho to the amine could influence the stereoselectivity of the reaction.

As a ligand in transition metal catalysis , the N,S-bidentate coordination is expected to impart specific selectivity. For instance, in palladium-catalyzed C-H functionalization, such ligands have been shown to direct the reaction to specific sites on a substrate. princeton.edu In reactions that form chiral products, a chiral derivative of this ligand could potentially induce high enantioselectivity. The balance between the strong coordination of the amine and the hemilabile nature of the thioether would be a key factor in determining the reaction scope and efficiency of the catalytic cycle. researchgate.net

Advanced Materials Science Applications and Functional Integration

Polymer Chemistry and Monomer Synthesis

The structural characteristics of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate make it a promising candidate as a monomer for the synthesis of functional polymers. The amine and ester functionalities provide reactive sites for polymerization, allowing for its incorporation into various polymer backbones.

Incorporation into Functional Polymers (e.g., polyamides, polyurethanes)

The primary amine group of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate is amenable to reactions that form the basis of step-growth polymerization. This allows for its integration into high-performance polymers such as polyamides and polyurethanes.

Polyamides: In the synthesis of polyamides, the amine group can react with dicarboxylic acids or their derivatives (e.g., diacid chlorides) to form amide linkages. The incorporation of the substituted benzoate (B1203000) ring into the polymer backbone can impart desirable properties such as thermal stability and specific solubility characteristics. Poly(ester amide)s, a class of polymers known for their biodegradability and good thermal and mechanical properties, can be synthesized using monomers containing both ester and amine functionalities. mdpi.comrsc.orgnih.govupc.eduresearchgate.net The presence of the ester group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate allows for the formation of such hybrid polymer structures.

Polyurethanes: Similarly, the amine group can react with isocyanates to form urea (B33335) linkages, or it can be used to synthesize diols that subsequently react with diisocyanates to form polyurethanes. nih.govresearchgate.netepo.orgmdpi.commdpi.com Polyurethanes derived from aminobenzoate-functionalized molecules have been shown to exhibit good mechanical properties and thermal stability. nih.govresearchgate.net The specific substituents on the aromatic ring of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate, namely the ethylthio and methoxy (B1213986) groups, can further tailor the properties of the resulting polyurethane, for instance, by influencing chain packing and intermolecular interactions.

| Polymer Type | Reactive Group Utilized | Potential Properties Influenced by Monomer Structure |

| Polyamides | Primary Amine | Thermal stability, solubility, biodegradability (in poly(ester amide)s) |

| Polyurethanes | Primary Amine | Mechanical strength, thermal stability, morphology |

Controlled Polymerization Techniques (e.g., RAFT, ATRP) with Ester/Amine Functionality

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over polymer molecular weight, architecture, and functionality. nih.govnih.govspecificpolymers.comdigitellinc.comwikipedia.org While the direct polymerization of aniline (B41778) derivatives via ATRP is not straightforward, the ester group of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate could potentially be modified to incorporate a polymerizable group, such as a methacrylate. researchgate.net

RAFT Polymerization: RAFT is a versatile technique compatible with a wide range of functional monomers. nih.govnih.govspecificpolymers.comdigitellinc.com Monomers containing amine functionalities have been successfully polymerized using RAFT, often requiring protection of the amine group or careful selection of polymerization conditions to avoid side reactions. mdpi.com The ester group in the target molecule is generally stable under RAFT conditions.

ATRP: ATRP is another powerful method for synthesizing well-defined polymers. wikipedia.orgcmu.edusigmaaldrich.com The presence of amine groups can sometimes interfere with the copper catalyst used in ATRP, but strategies have been developed to overcome this, such as using an excess of ligand or protonating the amine. cmu.edu The synthesis of polymers with functional side chains is a key application of ATRP, and the unique substitution pattern of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate could be exploited to create polymers with tailored properties. cmu.edu

| Polymerization Technique | Key Considerations for Monomer Use | Potential for Architectural Control |

| RAFT | Compatibility of amine group, potential need for protection | High control over molecular weight and polydispersity |

| ATRP | Potential for amine interference with catalyst | High control over polymer architecture and functionality |

Optoelectronic Materials and Devices

The electronic properties of aromatic compounds are highly dependent on the nature and position of their substituents. The combination of electron-donating (amino, methoxy, ethylthio) and electron-withdrawing (methoxycarbonyl) groups in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate suggests its potential for use in optoelectronic applications.

Fluorescent Probes and Chemosensors (focus on chemical detection mechanisms)

Aminobenzoic acid and its derivatives are known to exhibit fluorescence and have been utilized as fluorescent probes. nih.govrsc.orgnih.govglpbio.com The fluorescence properties are sensitive to the local environment, making them suitable for sensing applications. For instance, ortho-aminobenzoic acid has been used as a fluorescent probe to monitor the interaction of peptides with micelles. nih.gov

The fluorescence of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate would likely be influenced by intramolecular charge transfer (ICT) from the electron-donating groups to the electron-withdrawing ester group. This ICT character can make the fluorescence emission highly sensitive to solvent polarity and the presence of analytes. The ethylthio group, with its sulfur atom, could act as a binding site for specific metal ions, leading to changes in the fluorescence signal and enabling its use as a chemosensor. scilit.comrsc.org For example, the interaction with a metal ion could quench the fluorescence or cause a spectral shift, providing a detectable signal for the presence of the ion.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) (as a component)

Substituted anilines and related aromatic amines are widely used as building blocks for materials in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netnih.govnih.govnasa.govnih.govrsc.orgacs.orgmdpi.comrsc.org

OLEDs: In OLEDs, aromatic amines often serve as hole-transporting materials or as components of the emissive layer. The electron-rich nature of the amino and methoxy groups in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate suggests it could have hole-transporting capabilities. nih.govresearchgate.net Furthermore, its incorporation into larger conjugated molecules could lead to new emissive materials with tunable emission colors.

OPVs: In the field of OPVs, there is a continuous search for new organic materials with tailored electronic properties. nih.govnasa.govrsc.orgresearchgate.net Aminobenzoic acid-based self-assembled monolayers have been used to modify electrode surfaces in OPVs, leading to improved device performance. researchgate.net The multifunctional nature of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate could allow it to be used as a building block for donor or acceptor materials in the active layer of an OPV. The presence of the sulfur atom in the ethylthio group could also enhance intermolecular interactions and influence the morphology of the active layer, which is a critical factor for device efficiency.

Surface Chemistry and Adsorption Phenomena

The ethylthio group in Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate provides a strong affinity for certain metal surfaces, particularly gold. This makes the compound a candidate for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can modify the properties of a surface.

The adsorption of aromatic thiols on gold surfaces has been extensively studied, and it is well-established that the sulfur atom forms a strong covalent bond with the gold surface. nih.govmdpi.comresearchgate.netmdpi.com The orientation of the molecule on the surface would be influenced by the interactions between the aromatic rings and the other functional groups. The presence of the amine and ester groups could be used to further functionalize the surface after the SAM has been formed. For example, the amine group could be used to attach biomolecules or other functional moieties.

The ability to form well-defined monolayers on surfaces opens up applications in areas such as biosensors, corrosion inhibition, and molecular electronics. The specific arrangement and packing of the molecules in the SAM would be determined by a balance of the sulfur-gold interaction, intermolecular forces between the aromatic rings, and the influence of the various substituents.

| Application Area | Key Functional Group | Principle of Operation |

| Fluorescent Probes | Amino, Ester, Methoxy, Ethylthio | Intramolecular Charge Transfer, Analyte Binding |

| OLEDs | Amino, Methoxy | Hole Transport, Emissive Layer Component |

| OPVs | Amino, Methoxy, Ethylthio | Donor/Acceptor Material, Interfacial Layer |

| Surface Modification | Ethylthio | Self-Assembled Monolayer Formation on Metal Surfaces |

Surface Modification and Coating Applications

There is no available research detailing the use of Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate for surface modification or as a component in advanced coating formulations.

Adsorption Isotherms and Kinetics on Solid Supports